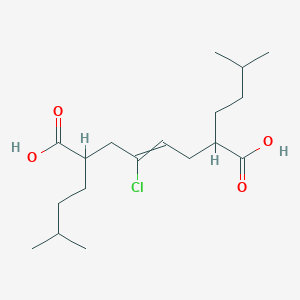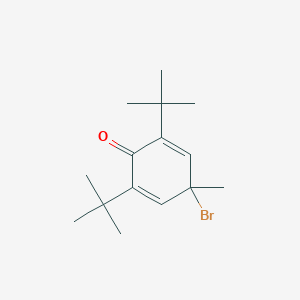
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and reactivity This compound is characterized by the presence of bromine, tert-butyl groups, and a cyclohexa-2,5-dien-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination of 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The bromine atom and the cyclohexa-2,5-dien-1-one core play crucial roles in its reactivity. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one
- 4-Bromo-2,4,6-tri-tert-butylcyclohexa-2,5-dien-1-one
Uniqueness
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its non-brominated analogs. This makes it a valuable compound for studying halogenated organic molecules and their applications .
Eigenschaften
CAS-Nummer |
1669-36-9 |
|---|---|
Molekularformel |
C15H23BrO |
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
4-bromo-2,6-ditert-butyl-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H23BrO/c1-13(2,3)10-8-15(7,16)9-11(12(10)17)14(4,5)6/h8-9H,1-7H3 |
InChI-Schlüssel |
ZGVYNOZZVZIHAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




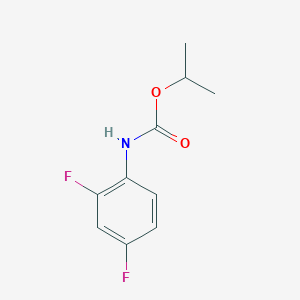
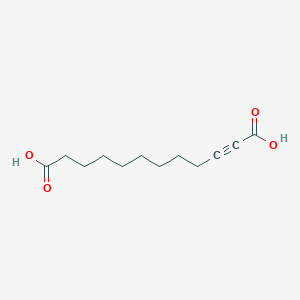

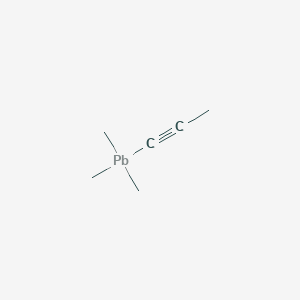
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
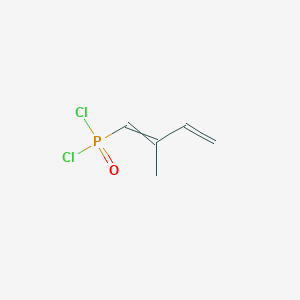


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
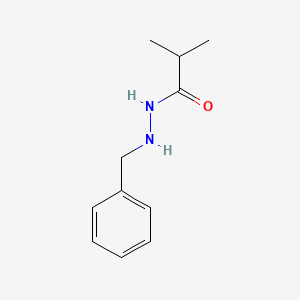
![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
